Bis(2-cyanoethyl) diisopropylphosphoramidite

Description

Propriétés

IUPAC Name |

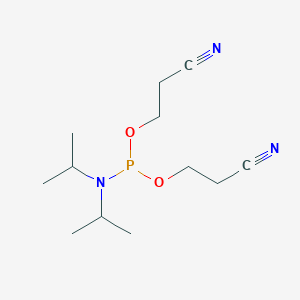

3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N3O2P/c1-11(2)15(12(3)4)18(16-9-5-7-13)17-10-6-8-14/h11-12H,5-6,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHWBEHZLFDXCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N3O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394434 | |

| Record name | Bis(2-cyanoethyl) N,N-dipropan-2-ylphosphoramidoite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102690-88-0 | |

| Record name | Bis(2-cyanoethyl) N,N-dipropan-2-ylphosphoramidoite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-cyanoethyl) N,N-Diisopropylphosphoramidite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

Bis(2-cyanoethyl) diisopropylphosphoramidite, also known as Bis(2-cyanoethyl)-N,N-diisopropyl Phosphoramidite, is primarily used in the synthesis of oligonucleotides. Oligonucleotides are short DNA or RNA molecules that have a wide range of applications in genetic testing, research, and forensics.

Mode of Action

This compound acts as a phosphitylating agent. It adds a terminal phosphate group to the 3′ or 5′ hydroxyl of an oligonucleotide during synthesis. This process is crucial in the formation of the phosphodiester bonds that link the nucleotides together in the DNA or RNA chain.

Biochemical Pathways

The compound is involved in the biochemical pathway of oligonucleotide synthesis. It is used to phosphitylate the cyclic ethylene ketals, which are then oxidized to phosphates. The 2-cyanoethyl groups are then cleaved with methanolic alkali, followed by acid-catalyzed hydrolysis of the ethylene ketal, yielding the required phosphate monoesters.

Result of Action

The result of the action of this compound is the successful synthesis of oligonucleotides. These oligonucleotides can then be used in a variety of applications, including genetic testing, research, and forensics.

Action Environment

The action of this compound is typically carried out in a laboratory setting under controlled conditions. Factors such as temperature, pH, and the presence of other reagents can influence its efficacy and stability. For instance, it is typically stored at −20°C to maintain its stability.

Analyse Biochimique

Biochemical Properties

Bis(2-cyanoethyl) diisopropylphosphoramidite is used as a phosphitylating agent during the multi-step synthesis of oligonucleotides. It interacts with protected ribonucleosides to convert them into phosphoramidites. The nature of these interactions involves the formation of phosphite intermediates, which are then oxidized to form phosphates.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its role in the formation of phosphoramidite bonds, which are key to the structure of oligonucleotides. It does this by acting as a phosphitylating agent, forming an intermediate phosphite that is then oxidized to a phosphate.

Activité Biologique

Bis(2-cyanoethyl) diisopropylphosphoramidite (BCDP) is a phosphoramidite compound widely used in the synthesis of oligonucleotides. Its biological activity primarily arises from its role as a phosphorylating agent, facilitating the formation of phosphodiester bonds in nucleic acids. This article delves into the biological implications and applications of BCDP, supported by research findings and data tables.

Chemical Structure and Properties

BCDP has the molecular formula C₁₃H₁₈N₂O₄P and a molecular weight of 271.30 g/mol. It appears as a light yellow to colorless oil and is characterized by its phosphoramidite functional group, which is crucial for its reactivity in oligonucleotide synthesis.

The primary mechanism of action for BCDP is its ability to act as a phosphorylating agent during solid-phase oligonucleotide synthesis. It introduces phosphate groups to the growing oligonucleotide chain, enabling the formation of stable nucleic acid structures. The 2-cyanoethyl protecting groups facilitate the selective phosphorylation while allowing for easy deprotection later in the synthesis process .

Oligonucleotide Synthesis

BCDP is essential in synthesizing various oligonucleotides, which are used for gene therapy, diagnostics, and research applications. The compound's ability to form stable complexes with nucleic acids enhances their efficacy in therapeutic contexts. For example, studies have shown that oligonucleotides synthesized with BCDP exhibit improved stability and bioavailability compared to those synthesized with other reagents .

Antiviral Activity

Research indicates that BCDP exhibits inhibitory effects on HIV-1 replication. This activity is attributed to its interaction with viral components, potentially disrupting the viral entry or replication mechanisms within host cells. Such findings highlight BCDP's potential as a lead compound for developing antiviral therapies .

Study 1: Synthesis and Characterization of Oligodeoxynucleotides

In a study published in 2010, researchers synthesized fully protected oligodeoxynucleotides using BCDP. The phosphitylation step involving BCDP yielded high purity products with excellent yields (up to 93%) after deprotection. This study emphasized the efficiency of BCDP in producing complex nucleotide sequences necessary for various applications in molecular biology .

Study 2: Inhibition of HIV-1 Replication

A study exploring the antiviral properties of BCDP revealed significant inhibition of HIV-1 replication in vitro. The mechanism was suggested to involve interference with viral RNA synthesis, demonstrating BCDP's potential as an antiviral agent. The results indicated that modifications to the oligonucleotide sequences synthesized with BCDP could enhance their therapeutic efficacy against HIV .

Comparative Analysis

The following table summarizes key features and biological activities of BCDP compared to similar compounds:

| Compound Name | Structure/Functional Group | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Phosphoramidite | High stability; efficient phosphorylation | Antiviral activity; used in oligonucleotide synthesis |

| Bis(2-cyanoethyl) methylphosphonate | Phosphonate | Less toxic; primarily used for DNA synthesis | Limited biological activity |

| Diisopropylaminoethyl phosphonamidate | Phosphonamidate | Lower biological activity than BCDP | Minimal interaction with nucleic acids |

Safety Considerations

BCDP is classified as a hazardous material due to its irritant properties. Proper safety measures should be taken when handling this compound, including the use of personal protective equipment (PPE) and working under fume hoods to minimize exposure risks .

Applications De Recherche Scientifique

Applications in Oligonucleotide Synthesis

DCP plays a crucial role in the solid-phase synthesis of oligonucleotides. It facilitates the introduction of phosphate groups onto the growing oligonucleotide chain, which is essential for forming the backbone of DNA and RNA molecules. The advantages of using DCP include:

- High Coupling Efficiency: DCP enhances the efficiency of nucleotide coupling during synthesis, leading to higher yields of desired products.

- Stability: The compound forms stable complexes with nucleic acids, improving their stability and efficacy for therapeutic applications .

Therapeutic Applications

Recent studies have highlighted DCP's potential in therapeutic contexts, particularly concerning its interactions with biological macromolecules:

- HIV Inhibition: Research indicates that DCP can inhibit HIV by interfering with viral entry or replication mechanisms, showcasing its potential as an antiviral agent .

- Cancer Research: DCP has been investigated for its ability to target cancer cells through oligonucleotide-based therapies, enhancing the specificity and effectiveness of treatment regimens .

Synthesis Methodology

The synthesis of DCP involves several steps:

- Formation of Phosphoramidite Intermediate: Diisopropylamine reacts with phosphorus oxychloride.

- Final Product Formation: The intermediate is treated with 2-cyanoethyl bromide under controlled conditions to yield DCP.

These reactions typically require an inert atmosphere and low temperatures to prevent degradation .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Phosphoramidites are a class of organophosphorus compounds critical in nucleic acid chemistry. Below is a detailed comparison of Bis(2-cyanoethyl) diisopropylphosphoramidite with structurally related analogs:

Structural and Functional Comparisons

Reactivity and Stability

- This compound: Exhibits high reactivity in phosphitylation reactions due to the electron-withdrawing cyanoethyl groups, which stabilize the leaving group during nucleophilic substitution. However, the cyanoethyl esters are prone to β-elimination under strongly basic conditions, necessitating controlled deprotection .

- Dibenzyl diisopropylphosphoramidite : The benzyl groups confer greater stability but lower reactivity, requiring harsher conditions (e.g., catalytic hydrogenation) for deprotection. This limits its use in sensitive DNA synthesis workflows .

- 2-Cyanoethyltetraisopropylphosphorodiamidite: The tetraisopropylamine substituents enhance steric hindrance, reducing reactivity compared to diisopropyl analogs. This compound is favored in fluorinated oligonucleotide synthesis due to its compatibility with perfluoroalkyl groups .

- Chlorophosphoramidite analogs: The chloride group in 2-cyanoethyldiisopropylchlorophosphoramidite increases electrophilicity, making it highly reactive but moisture-sensitive. It serves as a precursor for synthesizing custom phosphoramidites .

Deprotection Efficiency

- Cyanoethyl Groups: Removed under mild basic conditions (e.g., 20% NaOH, 2 hours), minimizing DNA strand degradation .

- Benzyl Groups : Require catalytic hydrogenation (H₂/Pd), which risks side reactions with sensitive functional groups .

- Chloride Substitution: Not applicable for direct deprotection; primarily used as intermediates .

Key Advantages and Limitations

- Advantages of this compound: Superior compatibility with DNA-conjugated chemistry due to mild deprotection. High reactivity in phosphitylation, enabling rapid oligonucleotide chain elongation .

- Limitations: Moderate stability in prolonged storage (sensitive to moisture). Limited utility in hydrophobic reaction systems compared to benzyl derivatives.

Méthodes De Préparation

Preparation of Diisopropylphosphoramidous Dichloride Intermediate

The synthesis begins with the preparation of diisopropylphosphoramidous dichloride, a key intermediate. In a dry ethyl ether solvent, phosphorus trichloride (PCl₃) is cooled to -78°C under an inert atmosphere. Two equivalents of diisopropylamine are added dropwise, yielding the dichloride intermediate after vigorous stirring. The crude product is purified via distillation under reduced pressure, resulting in a crystalline solid stable at -20°C.

Phosphoramidite Formation

The dichloride intermediate is reacted with two equivalents of 2-cyanoethanol in anhydrous dichloromethane. Diisopropylethylamine (DIPEA) is added as a base to neutralize HCl byproducts. The reaction proceeds at room temperature for 1–2 hours, forming BCDP as a light yellow oil. Post-reaction, the mixture is washed with sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Chlorophosphoramidite Route with Diisopropylethylamine

Reaction with Diimide Intermediates

An alternative method involves 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite as the starting material. In a representative protocol, a diimide derivative (e.g., naphthalene tetracarboxylic diimide) is dissolved in anhydrous dichloromethane under nitrogen. DIPEA is added, followed by dropwise addition of the chlorophosphoramidite. The reaction is stirred at room temperature for 1 hour, facilitating phosphitylation.

Purification by Flash Chromatography

The crude product is diluted in ethyl acetate and washed sequentially with sodium bicarbonate and water. The organic layer is dried and concentrated, followed by flash chromatography on a silica gel column pretreated with triethylamine. Elution with hexanes/ethyl acetate (40:60) containing 1% triethylamine yields pure BCDP, as confirmed by TLC (Rf = 0.85).

Acetonitrile-Based Synthesis Under Inert Atmosphere

Use of Pseudosugar Precursors

BCDP is also synthesized by reacting bis(N,N-diisopropyl)phosphoramidite with pseudosugar precursors in acetonitrile. A 0.1 M solution of the precursor is prepared under argon, and the phosphoramidite is added in 1.3 equivalents. The reaction mixture is stirred at room temperature until completion, typically 2–4 hours. This method is favored for producing modified oligonucleotides due to its compatibility with sensitive substrates.

Reaction Conditions and Workup

Post-reaction, the solvent is removed under reduced pressure, and the residue is dissolved in dichloromethane. The solution is washed with aqueous sodium bicarbonate, dried, and concentrated. Further purification is achieved via recrystallization or column chromatography, depending on the application.

Comparative Analysis of Synthesis Methods

Table 1 summarizes key parameters of the three primary methods:

Critical Considerations in BCDP Synthesis

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for Bis(2-cyanoethyl) diisopropylphosphoramidite to ensure stability during oligonucleotide synthesis?

- Methodological Answer : Store the compound at below -20°C in a dry, inert atmosphere to prevent hydrolysis or oxidation. This is critical due to the sensitivity of the phosphoramidite group to moisture and heat. For derivatives with additional protective groups (e.g., dimethoxytrityl), ensure airtight containers to avoid desiccation-induced decomposition .

Q. How should this compound be activated for coupling reactions in solid-phase DNA synthesis?

- Methodological Answer : Activation typically involves using 0.45 M 1H-tetrazole or DCI (4,5-dicyanoimidazole) in anhydrous acetonitrile. The reaction requires strict anhydrous conditions, with coupling times optimized between 30–60 seconds to balance efficiency and side reactions .

Q. What analytical techniques are recommended to confirm the purity of phosphoramidite intermediates during synthesis?

- Methodological Answer : Use HPLC with UV detection (260 nm) for trityl-on analysis or 31P NMR to verify phosphoramidite integrity. For mass confirmation, ESI-MS or MALDI-TOF is recommended, especially for modified nucleosides .

Advanced Research Questions

Q. How can β-elimination of the 2-cyanoethyl group be minimized during phosphitylation reactions?

- Methodological Answer : Avoid prolonged exposure to basic agents (e.g., DIPEA) during activation. Optimize reaction time and temperature (e.g., 25°C for 10 minutes) to reduce β-elimination. Use freshly distilled acetonitrile to eliminate trace amines that accelerate degradation .

Q. What strategies improve coupling efficiency of sterically hindered phosphoramidites in non-standard nucleoside synthesis?

- Methodological Answer : Increase activator concentration (e.g., 0.6 M tetrazole) or switch to benzimidazolium triflate for enhanced reactivity. Pre-dry solid supports under vacuum (30 min, 40°C) to remove residual moisture, which can quench reactive intermediates .

Q. How do structural modifications (e.g., 2'-O-methyl or LNA) impact the stability of this compound derivatives?

- Methodological Answer : Bulky substituents (e.g., 2'-O-methyl) reduce coupling efficiency by ~15–20% compared to unmodified amidites. Use kinetic studies (e.g., real-time 31P NMR) to monitor reaction progress and adjust stoichiometry. For LNA derivatives, extended coupling times (90–120 seconds) are often required .

Data Contradiction Analysis

Q. Why do different sources recommend varying storage temperatures (e.g., -20°C vs. 2–8°C) for phosphoramidite derivatives?

- Methodological Answer : Storage conditions depend on the protecting group stability . For example, trityl-protected amidites (e.g., DMT-on) degrade faster at higher temperatures and require -20°C, while non-tritylated derivatives (e.g., CPG resins) are stable at 2–8°C. Always verify the compound’s specific protective groups and shelf-life data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.